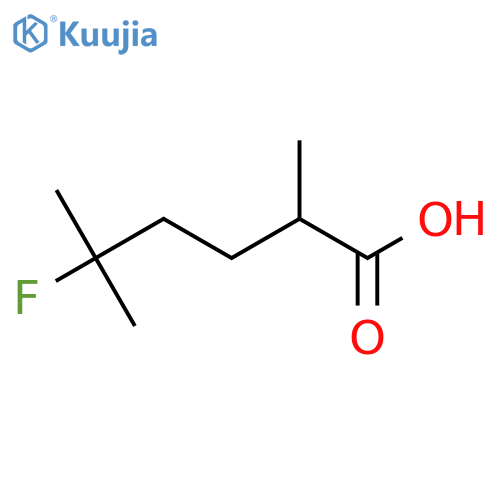Cas no 2228947-76-8 (5-fluoro-2,5-dimethylhexanoic acid)

2228947-76-8 structure
商品名:5-fluoro-2,5-dimethylhexanoic acid
5-fluoro-2,5-dimethylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-fluoro-2,5-dimethylhexanoic acid
- 2228947-76-8
- EN300-1767624
-
- インチ: 1S/C8H15FO2/c1-6(7(10)11)4-5-8(2,3)9/h6H,4-5H2,1-3H3,(H,10,11)
- InChIKey: AIRLSMZBGPOHSE-UHFFFAOYSA-N
- ほほえんだ: FC(C)(C)CCC(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 162.10560788g/mol
- どういたいしつりょう: 162.10560788g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 37.3Ų
5-fluoro-2,5-dimethylhexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1767624-0.5g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 0.5g |
$1757.0 | 2023-09-20 | ||
| Enamine | EN300-1767624-0.25g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 0.25g |
$1683.0 | 2023-09-20 | ||
| Enamine | EN300-1767624-1.0g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 1g |
$1829.0 | 2023-05-23 | ||
| Enamine | EN300-1767624-0.1g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 0.1g |
$1610.0 | 2023-09-20 | ||
| Enamine | EN300-1767624-5.0g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 5g |
$5304.0 | 2023-05-23 | ||
| Enamine | EN300-1767624-10.0g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 10g |
$7866.0 | 2023-05-23 | ||
| Enamine | EN300-1767624-0.05g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 0.05g |
$1537.0 | 2023-09-20 | ||
| Enamine | EN300-1767624-1g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 1g |
$1829.0 | 2023-09-20 | ||
| Enamine | EN300-1767624-2.5g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 2.5g |
$3585.0 | 2023-09-20 | ||
| Enamine | EN300-1767624-5g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 5g |
$5304.0 | 2023-09-20 |
5-fluoro-2,5-dimethylhexanoic acid 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
2228947-76-8 (5-fluoro-2,5-dimethylhexanoic acid) 関連製品
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
